Pamoic acid (disodium), also known as disodium 3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate, is a chemical compound characterized by its molecular formula C23H14Na2O6 and a molecular weight of 432.333 g/mol. This compound is a potent agonist of the orphan G protein-coupled receptor GPR35, with an effective concentration (EC50) of approximately 79 nM. Pamoic acid (disodium) is notable for inducing the internalization of GPR35 and activating extracellular signal-regulated kinases (ERK1/2), which are crucial in various signaling pathways within cells .
Pamoic acid (disodium) can be synthesized through the reaction of 3-hydroxy-2-naphthoic acid with formaldehyde. This reaction results in the formation of pamoic acid, which can then be converted into its disodium salt form. The compound exhibits significant reactivity due to the presence of multiple carboxylate groups, allowing it to participate in various
Pamoic acid (disodium) has been shown to possess several biological activities, primarily through its action as a GPR35 agonist. Its activation of GPR35 leads to:
The primary synthesis method for pamoic acid (disodium) involves:
Alternative methods may involve modifying existing pamoate salts or utilizing different carboxylate derivatives to achieve specific properties or solubility characteristics .
Pamoic acid (disodium) has several applications in various fields:
Research indicates that pamoic acid (disodium) interacts significantly with GPR35, leading to downstream effects on various signaling pathways. Studies have highlighted its role in:
Pamoic acid (disodium) shares structural similarities with several other compounds, particularly those that also act as GPR35 agonists or have similar biological activities. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Cycloguanil Pamoate | Yes | Antimalarial | Specifically designed for malaria treatment |
| Hydroxyzine Pamoate | Yes | Antihistamine | Used primarily for anxiety and allergies |
| Imipramine Pamoate | Yes | Antidepressant | Tricyclic antidepressant formulation |
| Pyrantel Pamoate | Yes | Antiparasitic | Effective against intestinal parasites |
| Olanzapine Pamoate | Yes | Antipsychotic | Atypical antipsychotic used for schizophrenia |
Pamoic acid (disodium) is unique due to its specific action on GPR35 and its potential antinociceptive properties, distinguishing it from other pamoates that may have different therapeutic applications .
The synthesis of pamoic acid disodium begins with the parent compound, pamoic acid, a bis-naphthoic acid derivative formed via the condensation of 3-hydroxy-2-naphthoic acid with formaldehyde under alkaline conditions. Industrial-scale production involves reacting pamoic acid with two equivalents of sodium hydroxide in a water-ethanol solvent system, as illustrated by the stoichiometric equation:
$$
\text{C}{23}\text{H}{16}\text{O}{6} + 2\,\text{NaOH} \rightarrow \text{C}{23}\text{H}{14}\text{Na}{2}\text{O}{6} + 2\,\text{H}{2}\text{O}
$$
Key advancements in synthesis focus on optimizing reaction parameters to achieve >99% purity. For example, a 2021 patent (CN111217777A) describes a dropwise addition method at 30°C, where a pre-mixed aqueous solution of sodium hydroxide and pamoic acid is introduced into an ethanol-water medium. This approach minimizes side reactions such as partial hydrolysis or dimerization, yielding a crystalline product with a narrow particle size distribution (10–50 µm). Post-synthesis purification employs recrystallization from a 1:3 (v/v) ethanol-water mixture, followed by vacuum drying at 40°C to prevent thermal degradation.
Recent studies emphasize the role of pH control during neutralization. Maintaining the reaction mixture at pH 8.5–9.0 ensures complete deprotonation of both carboxylic acid groups while avoiding excessive alkalinity that could degrade the naphthalene backbone. X-ray diffraction analysis of the final product confirms a monoclinic crystal system with space group P2₁/c, characterized by interlayer sodium-oxygen coordination networks.
The $$ ^1\text{H} $$ NMR spectrum of pamoic acid disodium (DMSO-$$ d_6 $$, 400 MHz) reveals distinct aromatic proton environments:
$$ ^{13}\text{C} $$ NMR (101 MHz, DMSO-$$ d_6 $$) assignments include:
A validated HPLC method (Primesep B column, 150 × 4.6 mm, 5 µm) employs an isocratic mobile phase of acetonitrile-water (80:20) with 0.2% sulfuric acid at 1.0 mL/min. Pamoic acid disodium elutes at 4.2 min with a retention factor (k) of 3.7, showing baseline separation from synthesis intermediates like 3-hydroxy-2-naphthoic acid (k = 1.8).
| Parameter | Value |
|---|---|
| Column Temperature | 25°C |
| Detection Wavelength | 235 nm |
| Theoretical Plates | 12,500 ± 300 |
Fourier-transform infrared (FT-IR) analysis identifies key functional groups:
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure. The HOMO-LUMO gap of 4.2 eV indicates moderate reactivity, localized primarily on the naphthalene rings. Molecular docking studies against the GPR35 receptor (PDB: 6K42) reveal three critical interactions:
Molecular dynamics simulations (AMBER force field, 100 ns) demonstrate stable binding (RMSD < 1.5 Å) in aqueous solution, with ligand-receptor binding free energy (ΔG) calculated at −9.8 kcal/mol via the MM-PBSA method. These models rationalize the high affinity (EC$$ _{50} $$ = 22 nM) observed in β-arrestin recruitment assays.
Pamoic acid disodium demonstrates potent agonist activity at G Protein-Coupled Receptor 35, exhibiting remarkable binding affinity with effective concentration fifty values ranging from 22 to 79 nanomolar across various experimental assays [3] [6] . The compound functions as a highly selective ligand for this orphan receptor, displaying significantly greater potency than previously identified endogenous ligands such as kynurenic acid and zaprinast [6] [8].
The activation dynamics of G Protein-Coupled Receptor 35 by pamoic acid disodium involve coupling to inhibitory G protein subunits Gi and Go, as demonstrated by complete sensitivity to pertussis toxin treatment [6] [8]. This coupling mechanism results in the inhibition of adenylyl cyclase activity, leading to decreased intracellular cyclic adenosine monophosphate levels [11] [14]. The G protein activation occurs through conformational changes in the receptor structure that facilitate guanosine diphosphate to guanosine triphosphate exchange on the alpha subunit of the G protein complex [11] [13].
Structural analysis reveals that pamoic acid disodium binds to a specific pocket within the transmembrane regions of G Protein-Coupled Receptor 35, primarily involving transmembrane helices 3, 4, 5, and 6 [9]. The dianionic form of pamoic acid, which predominates at physiological pH due to its low pKa values of 2.51 and 3.1, forms multiple favorable interactions with positively charged residues within the binding site [9]. These interactions include salt bridge formations with arginine residues R4.60(151), R3.36, R(164), and R(167), which represent critical determinants of binding affinity [9].
The receptor activation process involves a unique divalent cation coordination mechanism that modulates ligand recognition [13]. This ionic regulatory mode contributes to the highly positively charged binding pocket that accommodates the complementary electrostatic properties of pamoic acid disodium [13]. The compound induces receptor internalization with an effective concentration fifty of 22 nanomolar, demonstrating rapid and efficient removal of activated receptors from the plasma membrane [3] .
| Parameter | Value | Mechanism |
|---|---|---|
| G Protein-Coupled Receptor 35 Binding | 22-79 nM | Gi/o protein coupling [3] [6] |
| Receptor Internalization | 22 nM | Clathrin-mediated endocytosis [3] |
| Pertussis Toxin Sensitivity | Complete inhibition | Gi/o dependency [6] [8] |
| Binding Site Location | TMH 3,4,5,6 | Salt bridge interactions [9] |
Pamoic acid disodium mediates robust recruitment of β-arrestin2 to activated G Protein-Coupled Receptor 35 with an effective concentration fifty of 22 to 65 nanomolar [3] [6] [8]. This recruitment represents a critical component of the receptor signaling cascade and occurs independently of G protein activation, as evidenced by its resistance to pertussis toxin treatment [6] [8]. The β-arrestin2 binding facilitates receptor desensitization and serves as a scaffolding platform for downstream signaling components [14] [18].
The recruitment process involves conformational changes in the receptor that create high-affinity binding sites for β-arrestin2 following G protein-coupled receptor kinase-mediated phosphorylation [14] [18]. Once recruited, β-arrestin2 forms stable complexes with the receptor that promote clathrin-mediated internalization and facilitate the activation of mitogen-activated protein kinase pathways [14] [18]. This scaffolding function enables the spatial organization of signaling components necessary for efficient signal transduction [14].
Extracellular signal-regulated kinase 1 and 2 activation represents a major downstream consequence of β-arrestin2 recruitment, with pamoic acid disodium demonstrating an effective concentration fifty of 65 nanomolar for this response [6] [8] . The activation occurs through a sequential phosphorylation cascade involving mitogen-activated protein kinase kinase 1 and 2, which serve as the dual-specificity kinases responsible for phosphorylating both threonine and tyrosine residues within the activation loop of extracellular signal-regulated kinase 1 and 2 [15]. This phosphorylation pattern is essential for full kinase activity and subsequent substrate phosphorylation [15].
The temporal dynamics of extracellular signal-regulated kinase 1 and 2 activation show rapid onset within 5 minutes of pamoic acid disodium application, reaching peak phosphorylation levels at 15 minutes [8]. This activation profile is characteristic of G protein-coupled receptor-mediated mitogen-activated protein kinase signaling and involves the coordinated action of multiple signaling intermediates [15]. The sustained nature of this response, lasting up to several hours, enables the phosphorylation of numerous downstream substrates including transcription factors and regulatory proteins [15].
β-arrestin2 also recruits additional signaling components including phosphodiesterases and diacylglycerol kinases that serve to terminate second messenger signaling [14]. This dual function of β-arrestin2 in both promoting and terminating signaling responses provides temporal control over cellular activation states [14]. The recruitment of phosphodiesterase 4D isoforms specifically contributes to the degradation of cyclic adenosine monophosphate, thereby reinforcing the inhibitory effects on adenylyl cyclase signaling [14].
| Signaling Component | Effective Concentration 50 | Mechanism |
|---|---|---|
| β-arrestin2 Recruitment | 22-65 nM | Receptor-arrestin complex formation [3] [6] [8] |
| ERK1/2 Activation | 65 nM | MEK1/2-mediated dual phosphorylation [6] [8] |
| Peak Response Time | 15 minutes | Mitogen-activated protein kinase cascade [8] |
| Pertussis Toxin Effect | No inhibition | G protein-independent pathway [6] [8] |
The antinociceptive properties of pamoic acid disodium arise from its activation of G Protein-Coupled Receptor 35 within neural circuits involved in pain processing [6] [8]. In experimental models of visceral pain, the compound demonstrates significant analgesic effects with an effective dose fifty of 40.5 milligrams per kilogram, indicating potent antinociceptive activity . This effect is mediated through G Protein-Coupled Receptor 35 activation in specific neural pathways that modulate nociceptive signal transmission [4] [6].
The molecular basis of antinociception involves the activation of G Protein-Coupled Receptor 35 on neurons within the spinal dorsal horn, a critical region for processing sensory information from primary afferents [21]. These neurons receive input from nociceptive fibers that innervate peripheral tissues and contribute to the ascending pathways that ultimately reach pain-processing centers in the brain [21]. G Protein-Coupled Receptor 35 activation by pamoic acid disodium modulates the excitability of these neurons through multiple mechanisms [17].
The coupling of G Protein-Coupled Receptor 35 to inhibitory G proteins results in the modulation of voltage-gated calcium channels, particularly N-type calcium channels that are essential for neurotransmitter release at synaptic terminals [17]. This modulation occurs through the direct action of G protein βγ subunits on the channel proteins, resulting in voltage-dependent inhibition of calcium currents [17]. The reduction in calcium influx leads to decreased release of excitatory neurotransmitters such as glutamate and substance P, thereby dampening nociceptive signal transmission [17].
Additional mechanisms contributing to antinociception include the activation of extracellular signal-regulated kinase 1 and 2 within neurons, which can initiate anti-inflammatory signaling cascades [4] [11]. This activation leads to the suppression of nuclear factor kappa B-dependent inflammatory gene expression through the inhibition of inhibitor of kappa B kinase activity [11] [31]. The resulting decrease in pro-inflammatory mediator production contributes to the overall analgesic effect by reducing peripheral sensitization of nociceptors [4].
The structural basis for these effects involves the specific distribution of G Protein-Coupled Receptor 35 within pain-processing circuits, including expression in the spinal cord, dorsal root ganglia, and various brain regions involved in pain perception [4] [5]. In the central nervous system, the receptor is found in regions such as the hippocampus, medulla oblongata, and other areas that contribute to pain modulation [4]. This distribution pattern allows pamoic acid disodium to influence multiple levels of the pain-processing hierarchy [4].
The antinociceptive effects also involve modulation of descending pain control pathways that originate in brainstem nuclei and project to the spinal dorsal horn [21]. These pathways utilize monoaminergic neurotransmitters such as serotonin and norepinephrine to provide inhibitory control over nociceptive transmission [21]. G Protein-Coupled Receptor 35 activation may enhance the function of these descending inhibitory systems, contributing to the overall analgesic response [4].
| Neural Pathway Component | Mechanism | Effect |
|---|---|---|
| Spinal Dorsal Horn Neurons | N-type calcium channel inhibition | Reduced neurotransmitter release [17] |
| Dorsal Root Ganglia | G Protein-Coupled Receptor 35 activation | Decreased nociceptor excitability [4] [5] |
| Brainstem Pain Centers | ERK1/2-mediated anti-inflammatory signaling | Reduced pro-inflammatory gene expression [4] [11] |
| Descending Pathways | Monoaminergic system enhancement | Increased inhibitory control [4] [21] |
Pamoic acid (disodium) serves as a critical pharmaceutical excipient in the development of sustained-release parenteral formulations, primarily through its ability to form poorly water-soluble salt complexes with various active pharmaceutical ingredients [1] [2]. The compound's unique chemical structure, featuring two naphthalene rings connected by a methylene bridge with carboxylic acid functional groups, enables the formation of crystalline salt complexes that exhibit controlled dissolution kinetics .
The mechanism of sustained release in parenteral formulations involves the gradual dissolution of pamoic acid salt microcrystals at the injection site. Upon intramuscular administration, these microcrystals slowly dissolve in the interstitial fluids, undergoing dissociation to release pamoic acid and the active drug compound, which is then rapidly absorbed into systemic circulation [4] [5]. This process eliminates the need for oral supplementation and provides therapeutic drug levels for extended periods.
Olanzapine pamoate represents the most clinically successful application of pamoic acid in sustained-release parenteral formulations. The crystalline salt formulation provides sustained drug release for 14-28 days following intramuscular injection, with peak plasma concentrations achieved within 2-4 days and an apparent plasma half-life of 26 days [6] [4]. Clinical studies demonstrate that olanzapine pamoate maintains therapeutic efficacy comparable to oral olanzapine while significantly improving patient compliance through reduced dosing frequency [6].
Research on galantamine pamoate microspheres has demonstrated sustained release for approximately 24 days in vitro, with plasma drug concentrations remaining stable for 17 days in animal studies [7]. The microsphere formulation achieved a drug loading of 28.01% with 87.12% entrapment efficiency, utilizing a mean particle size of 75.23 micrometers [7]. The sustained release profile followed first-order kinetics, indicating diffusion-controlled drug release from the polymer matrix [7].
Memantine pamoate nanocrystals have shown remarkable solubility reduction of approximately 1,250-fold compared to the native hydrochloride form, with a 2:1 molar ratio of memantine to pamoic acid achieving nearly 95% complexation efficiency and 50% drug loading [8]. In vivo pharmacokinetic studies demonstrated sustained plasma levels lasting until the 24th day following intramuscular administration [8].
The formation of pramipexole pamoate has been investigated for long-acting parenteral suspensions, where the poorly water-soluble salt formation significantly retarded dissolution compared to the hydrochloride form, with complete drug release occurring over 10 hours compared to 15 minutes for the immediate-release formulation [1].
| Drug Compound | Release Duration (Days) | Drug Loading (%) | Particle Size (μm) | Administration Route | Peak Plasma Time |
|---|---|---|---|---|---|
| Olanzapine Pamoate | 14-28 | 27 | Microcrystals | Intramuscular | 2-4 days |
| Galantamine Pamoate | 24 | 28.01 | 75.23 | Intramuscular | Not specified |
| Pramipexole Pamoate | 10 hours (in vitro) | Not specified | Not specified | Intramuscular | Not specified |
| Memantine Pamoate | 24 | 50 | Nanocrystals | Intramuscular | Not specified |
| Donepezil Pamoate | Extended release | Not specified | Not specified | Injectable | Not specified |
| Leuprorelin Pamoate | Sustained | 3-40 | <400 | Intramuscular | Not specified |
Pamoic acid (disodium) plays a pivotal role in nanocarrier functionalization strategies designed to enhance drug bioavailability through multiple mechanisms, including particle size reduction, surface modification, and controlled release kinetics [9] [10] [11]. The compound's ability to form hydrophobic ion pairs with various active pharmaceutical ingredients has revolutionized nanoparticle drug delivery systems by dramatically improving drug loading efficiency and controlling release rates [12].
Hydrophobic Ion Pairing Technology represents a significant advancement in nanocarrier functionalization, where pamoic acid serves as a hydrophobic counterion to increase drug loading in polymeric nanoparticles. Research on AZD2811-loaded polylactic acid-polyethylene glycol nanoparticles demonstrated up to five-fold higher encapsulation efficiency and drug loading compared to nanoparticles prepared without hydrophobic ion pairs [12]. The release half-lives could be precisely controlled from approximately 2 to 120 hours using the same polymer and nanoparticle size by employing different counterions [12].
Crystalline Salt Nanoparticle Systems utilize pamoic acid's ability to form stable nanocarriers through in situ ion pairing during block copolymer precipitation. Studies with cinnarizine demonstrated that pamoic acid-based particles maintained a narrow size distribution centered at 115 nanometers with 93% encapsulation efficiency and 27% drug loading [10]. The stability of these nanocarriers over extended periods makes them suitable for pharmaceutical applications requiring consistent drug release profiles [10].
Polymeric Microsphere Enhancement through pamoic acid incorporation has shown significant improvements in bioavailability. Galantamine pamoate microspheres prepared using oil/water emulsion solvent evaporation achieved sustained release for 24 days with improved pharmacokinetic profiles compared to conventional formulations [7]. The microsphere system demonstrated enhanced stability and reduced burst release, critical factors for maintaining therapeutic drug levels [7].
Nanosuspension Technology incorporating pamoic acid has demonstrated remarkable bioavailability enhancement. Studies on various active pharmaceutical ingredients have shown 2.68-fold increases in bioavailability compared to pure drug formulations [13]. The nanosuspension approach is particularly effective for Biopharmaceutics Classification System Class II and IV drugs characterized by poor solubility [13].
High-Pressure Homogenization Techniques have been employed to transform pamoic acid salt microcrystals into nanocrystals, significantly improving dissolution rates and bioavailability. The process involves reducing particle size to the nanometer range while maintaining the controlled release characteristics inherent to pamoic acid salt formation [8]. Atomic force microscopy confirms the monodispersed and spherical shape of resulting nanocrystals [8].
Surface Functionalization Strategies utilizing pamoic acid enable targeted drug delivery and enhanced cellular uptake. The compound's multiple oxygen atoms facilitate significant hydrogen bonding, improving interactions with biological membranes and enhancing drug penetration [14]. This property is particularly beneficial for applications requiring specific tissue targeting or enhanced permeation [11].
| Nanocarrier Type | Drug Loading Enhancement | Release Half-life Range | Particle Size (nm) | Bioavailability Enhancement | Primary Application |
|---|---|---|---|---|---|
| Polymeric Nanoparticles (PLA-PEG) | 5-fold increase | 2-120 hours | 100-200 | Significantly improved | Cancer therapy |
| PLGA Microspheres | 87.12% entrapment efficiency | Sustained over 3 weeks | 75,230 | Enhanced | Alzheimer disease |
| Crystalline Salt Nanoparticles | Up to 13 wt% | Sustained without burst | 138 | 2.68-fold increase | Antifungal |
| Block Copolymer Nanocarriers | 93% complexation efficiency | Controlled | 115 | Improved | Drug delivery |
| High Pressure Homogenized Nanocrystals | High drug loading | Extended | Nano-range | Enhanced | Various APIs |
The synergistic relationship between pamoic acid (disodium) and atypical antipsychotic agents represents a paradigm shift in psychiatric medication delivery, offering enhanced therapeutic outcomes through improved pharmacokinetic profiles and patient compliance [6] [4] [15]. These synergistic effects are primarily mediated through the formation of poorly water-soluble crystalline salt complexes that provide sustained drug release while maintaining the unique receptor binding profiles characteristic of atypical antipsychotics [15].
Olanzapine-Pamoic Acid Complex demonstrates the most extensively studied synergistic relationship, where the formation of olanzapine pamoate monohydrate creates a crystalline salt that slowly dissolves following intramuscular injection [6] [4]. The synergistic effect manifests in several key areas: elimination of oral supplementation requirements, consistent therapeutic drug levels for 14-28 days, and maintenance of olanzapine's characteristic atypical antipsychotic profile including balanced dopamine D2 and serotonin 5HT2A receptor antagonism [6] [15]. Clinical studies demonstrate that dopamine D2 receptor occupancy reaches 60-84% with pamoate formulations, correlating directly with plasma olanzapine concentrations and therapeutic efficacy [16].
Receptor Binding Synergy between pamoic acid and atypical antipsychotics preserves the complex pharmacological profiles that distinguish these agents from typical antipsychotics. Research indicates that pamoic acid salt formation does not interfere with the drugs' ability to maintain loose binding to dopamine D2 receptors while preserving high affinity for serotonin 5HT2A receptors [15]. This preservation of the dopamine-serotonin antagonism ratio is crucial for maintaining the reduced extrapyramidal side effect profile characteristic of atypical antipsychotics [15].
Pharmacokinetic Enhancement through pamoic acid complexation provides several synergistic advantages for atypical antipsychotic therapy. The sustained-release mechanism eliminates the fluctuations in plasma drug concentrations associated with daily oral dosing, potentially reducing both therapeutic variability and side effect burden [6]. The extended half-life achieved through pamoic acid salt formation (26 days for olanzapine pamoate) allows for dosing intervals of 2-4 weeks compared to daily oral administration [4] [5].
Paliperidone and Risperidone Interactions with pamoic acid-based systems demonstrate additional synergistic potential. While paliperidone palmitate utilizes a different ester-based sustained-release mechanism, research suggests that pamoic acid could provide alternative formulation strategies for risperidone and its active metabolite paliperidone [4] [5]. The molecular similarity between risperidone and paliperidone enables potential cross-compatibility with pamoic acid-based delivery systems [5].
Neuroplasticity and Long-term Efficacy represent emerging areas where pamoic acid-antipsychotic synergy may provide additional therapeutic benefits. Atypical antipsychotics are reported to induce neuroplastic changes through remodeling of neuronal networks, and the sustained drug exposure provided by pamoic acid formulations may enhance these long-term structural adaptations [15]. The consistent drug levels achieved through pamoic acid complexation may optimize the glutamatergic system modulation characteristic of atypical antipsychotics [15].
Clinical Safety Profiles demonstrate that pamoic acid-antipsychotic combinations maintain the favorable side effect profiles of atypical agents while potentially reducing medication-related complications. The sustained-release mechanism reduces peak-to-trough plasma concentration ratios, potentially minimizing dose-related side effects while maintaining therapeutic efficacy [6]. However, specific monitoring protocols are required for certain formulations, such as olanzapine pamoate, due to rare but serious post-injection delirium/sedation syndrome occurrences [4] [5].
Metabolic Considerations in pamoic acid-antipsychotic synergy involve the preservation of parent drug metabolism pathways while adding pamoic acid disposition kinetics. Research indicates that pamoic acid undergoes rapid systemic clearance following salt dissociation, with minimal interference in cytochrome P450-mediated drug metabolism [17]. This characteristic is particularly important for antipsychotics like olanzapine, which are extensively metabolized by CYP1A2 [5].
| Antipsychotic Agent | Pamoic Acid Interaction | Therapeutic Advantage | Plasma Half-life (Days) | Receptor Occupancy | Clinical Status |
|---|---|---|---|---|---|
| Olanzapine | Forms crystalline salt complex | Eliminates oral supplementation need | 26 | D2: 60-84% | FDA approved |
| Risperidone | Indirect via paliperidone palmitate | Enhanced long-acting formulation | Variable with formulation | D2/5HT2A balanced | Established LAI |
| Paliperidone | Related to risperidone metabolism | Extended-release mechanism | Extended | D2/5HT2A balanced | Multiple formulations available |
| Aripiprazole | Potential application | Improved compliance | Not specified | Partial D2 agonism | Oral and LAI available |
| Quetiapine | Potential application | Sustained delivery | Not specified | Multiple receptor activity | Oral formulations |